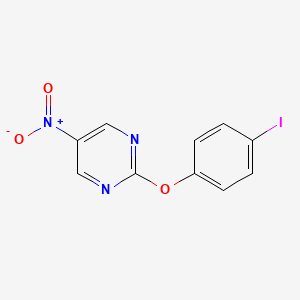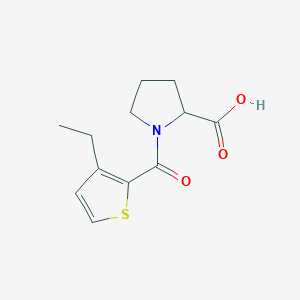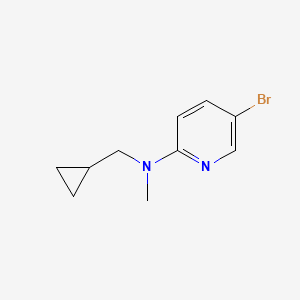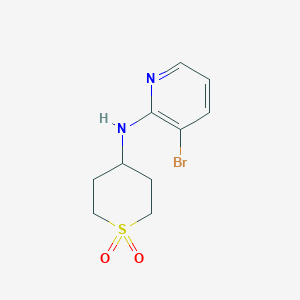
2-(4-Iodophenoxy)-5-nitropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodophenoxy)-5-nitropyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and research. This compound is a member of the pyrimidine family, which is a class of organic compounds that are widely used in medicinal chemistry.
Aplicaciones Científicas De Investigación
2-(4-Iodophenoxy)-5-nitropyrimidine has been extensively studied for its potential applications in drug discovery and research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosine kinases, protein kinases, and phosphodiesterases. These enzymes play a crucial role in several cellular processes, such as signal transduction, cell division, and gene expression. Therefore, the inhibition of these enzymes by 2-(4-Iodophenoxy)-5-nitropyrimidine could have significant therapeutic implications in the treatment of various diseases, including cancer, inflammatory disorders, and cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodophenoxy)-5-nitropyrimidine involves the inhibition of specific enzymes in the cell. This compound binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the catalytic activity of the enzyme. The exact mechanism of inhibition may vary depending on the specific enzyme targeted by 2-(4-Iodophenoxy)-5-nitropyrimidine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Iodophenoxy)-5-nitropyrimidine have been extensively studied in vitro and in vivo. This compound has been shown to exhibit potent anti-cancer activity in several cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(4-Iodophenoxy)-5-nitropyrimidine has been shown to exhibit anti-inflammatory and antiplatelet activity, which could have significant implications in the treatment of inflammatory disorders and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Iodophenoxy)-5-nitropyrimidine in lab experiments include its potent inhibitory activity against several enzymes, its broad range of potential applications in drug discovery and research, and its well-established synthesis method. However, the limitations of using 2-(4-Iodophenoxy)-5-nitropyrimidine include its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.
Direcciones Futuras
The future directions for research on 2-(4-Iodophenoxy)-5-nitropyrimidine include the development of more potent and selective inhibitors of specific enzymes, the evaluation of its safety and efficacy in preclinical and clinical studies, and the identification of new applications for this compound in drug discovery and research. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-Iodophenoxy)-5-nitropyrimidine and to identify potential drug targets for this compound.
Métodos De Síntesis
The synthesis of 2-(4-Iodophenoxy)-5-nitropyrimidine involves the reaction of 4-iodophenol and 5-nitropyrimidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by modifying the reaction parameters. The synthesis of this compound has been reported in several scientific publications, and various modifications of the reaction conditions have been suggested to improve the yield and purity of the product.
Propiedades
IUPAC Name |
2-(4-iodophenoxy)-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6IN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWSUMWQOHXPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodophenoxy)-5-nitropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)


![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)



![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)